7-Bromo-2,3,4,5-tetrahydro-1,5-benzothiazepine
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Overview
Description
7-Bromo-2,3,4,5-tetrahydro-1,5-benzothiazepine is a heterocyclic compound that belongs to the class of benzothiazepines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. The presence of a bromine atom at the 7th position and the tetrahydro structure contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2,3,4,5-tetrahydro-1,5-benzothiazepine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiophenol with a bromo-substituted ketone under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzothiazepine ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-2,3,4,5-tetrahydro-1,5-benzothiazepine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzothiazepines, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
7-Bromo-2,3,4,5-tetrahydro-1,5-benzothiazepine has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of drugs with potential therapeutic effects, including anticancer and antimicrobial agents.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors.
Industrial Applications: It can be used in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 7-Bromo-2,3,4,5-tetrahydro-1,5-benzothiazepine involves its interaction with specific molecular targets. For instance, benzothiazepine derivatives have been shown to inhibit bile acid transport, which regulates bile acid reabsorption . This can lead to increased bile acid flow to the colon, promoting intestinal secretion and improving natural defecation.
Comparison with Similar Compounds
Similar Compounds
- 7-Bromo-3,3-dibutyl-8-methoxy-5-phenyl-2,3,4,5-tetrahydrobenzo[b][1,4]thiazepine 1,1-dioxide
- 2,3,4,5-tetrahydro-1,5-benzodiazepin-2(1H)-ones
Uniqueness
7-Bromo-2,3,4,5-tetrahydro-1,5-benzothiazepine is unique due to its specific substitution pattern and the presence of the bromine atom, which can influence its reactivity and biological activity. Compared to other benzothiazepines, it may exhibit different pharmacological properties and chemical behavior.
Properties
Molecular Formula |
C9H10BrNS |
---|---|
Molecular Weight |
244.15 g/mol |
IUPAC Name |
7-bromo-2,3,4,5-tetrahydro-1,5-benzothiazepine |
InChI |
InChI=1S/C9H10BrNS/c10-7-2-3-9-8(6-7)11-4-1-5-12-9/h2-3,6,11H,1,4-5H2 |
InChI Key |
KSCFOSSFKNSDRC-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C(C=CC(=C2)Br)SC1 |
Origin of Product |
United States |
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